Acetic acid, 2-(1-methylethoxy)-, methyl ester
Overview
Description
Acetic acid, 2-(1-methylethoxy)-, methyl ester is an organic compound with the molecular formula C6H12O3. It is an ester derived from acetic acid and isopropyl alcohol. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry.
Scientific Research Applications
Acetic acid, 2-(1-methylethoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Safety and Hazards
The safety data sheet for a similar compound, methyl acetate, indicates that it is a highly flammable liquid and vapor . It can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(1-methylethoxy)-, methyl ester typically involves the esterification of acetic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:
CH3COOH+CH3CH(OH)CH3→CH3COOCH2CH(CH3)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process often involves the use of azeotropic distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(1-methylethoxy)-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and isopropyl alcohol in the presence of an acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and isopropyl alcohol.
Transesterification: Different esters and alcohols.
Reduction: Corresponding alcohols.
Mechanism of Action
The mechanism of action of acetic acid, 2-(1-methylethoxy)-, methyl ester involves its interaction with enzymes and other molecular targets. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing acetic acid and isopropyl alcohol. This hydrolysis reaction is crucial for the compound’s metabolism and excretion.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Methyl acetate: Similar in structure but with a different alkyl group, used in coatings and adhesives.
Isopropyl acetate: Similar ester with isopropyl group, used in fragrances and as a solvent.
Uniqueness
Acetic acid, 2-(1-methylethoxy)-, methyl ester is unique due to its specific combination of acetic acid and isopropyl alcohol, which imparts distinct physical and chemical properties. Its pleasant odor and versatility in various applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
methyl 2-propan-2-yloxyacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(2)9-4-6(7)8-3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXCBYNURXMCTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631234 | |
Record name | Methyl [(propan-2-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17639-73-5 | |
Record name | Methyl [(propan-2-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(propan-2-yloxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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